molecular formula C13H14N4O3 B15303802 3-(5-amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-Piperidinedione

3-(5-amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-Piperidinedione

Cat. No.: B15303802
M. Wt: 274.28 g/mol
InChI Key: GMUGHJFEUWPRIQ-UHFFFAOYSA-N
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Description

3-(5-amino-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione is a complex organic compound with the molecular formula C13H14N4O3. This compound is characterized by its unique structure, which includes a benzimidazole ring fused to a piperidine-2,6-dione moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methyl-2-oxo-2,3-dihydro-1H-benzimidazole with piperidine-2,6-dione under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

3-(5-amino-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-amino-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-amino-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

3-(5-amino-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H14N4O3/c1-16-10-6-7(14)2-3-8(10)17(13(16)20)9-4-5-11(18)15-12(9)19/h2-3,6,9H,4-5,14H2,1H3,(H,15,18,19)

InChI Key

GMUGHJFEUWPRIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)N)N(C1=O)C3CCC(=O)NC3=O

Origin of Product

United States

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